N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate

Description

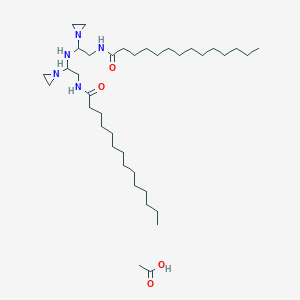

Chemical Name: N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate CAS No.: 93918-65-1 Molecular Formula: C₃₈H₇₅N₅O₄ (inferred from analogous structures in ) Molecular Weight: ~678.0 g/mol (estimated) Structural Features:

- Contains a central iminobis(ethyleneiminoethylene) backbone.

- Two myristamide (C₁₄ saturated acyl) groups linked to the nitrogen atoms.

- A monoacetate counterion for charge balance.

Applications:

Primarily used in medicinal and industrial contexts, such as surfactants or drug delivery agents, due to its amphiphilic structure .

Properties

CAS No. |

94023-36-6 |

|---|---|

Molecular Formula |

C38H75N5O4 |

Molecular Weight |

666.0 g/mol |

IUPAC Name |

acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(tetradecanoylamino)ethyl]amino]ethyl]tetradecanamide |

InChI |

InChI=1S/C36H71N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)37-31-33(40-27-28-40)39-34(41-29-30-41)32-38-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h33-34,39H,3-32H2,1-2H3,(H,37,42)(H,38,43);1H3,(H,3,4) |

InChI Key |

JPANPSKDLHHHCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the reaction of ethyleneimine with myristic acid to form the intermediate, which is then further reacted with iminobis(ethyleneiminoethylene) to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its interactions with proteins and nucleic acids, making it useful in biochemical studies.

Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Similar compounds differ in:

- Acyl chain length (C₁₂ to C₁₈).

- Degree of unsaturation (saturated vs. mono-/polyunsaturated acyl groups).

- Backbone modifications (ethyleneiminoethylene vs. iminodiethylene).

Comparative Data Table

Detailed Analysis

Acyl Chain Length

- C₁₄ (Myristamide) : Balances hydrophobicity and solubility, making it suitable for emulsifiers .

- C₁₆ (Palmitamide) : Increased hydrophobicity enhances membrane-binding affinity but reduces aqueous solubility .

- C₁₈ (Octadeca-) : Long chains improve lipid bilayer integration but may aggregate in aqueous systems .

Unsaturation

- Saturated Chains (e.g., C₁₄, C₁₆): Higher thermal stability (e.g., boiling point ~854°C for C₁₆) but rigid structures .

- Unsaturated Chains (e.g., C₁₈ di-/triene): Double bonds introduce kinks, lowering melting points and increasing fluidity. However, unsaturation increases oxidative susceptibility .

Backbone Modifications

- Iminobis(ethyleneiminoethylene): Creates a branched structure, improving chelation capacity for metal ions in industrial applications .

- Iminodiethylene: Simpler linear backbone reduces steric hindrance, enhancing interaction with biological targets .

Research Findings

- Solubility: Shorter chains (C₁₄) exhibit better solubility in ethanol and chloroform than C₁₈ analogs .

- Biological Activity : Unsaturated C₁₈ compounds show higher cytotoxicity in cell studies, likely due to membrane disruption .

- Thermal Stability : Saturated C₁₆ derivatives withstand higher temperatures (~850°C), making them suitable for high-temperature processes .

Biological Activity

N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate, with the CAS number 94023-36-6, is a synthetic compound characterized by its complex structure and potential biological activities. This article delves into its biological activity, examining various studies and findings that highlight its mechanisms of action, therapeutic potentials, and safety profiles.

- Molecular Formula : C38H79N5O4

- Molecular Weight : 670.065 g/mol

- InChI : InChI=1/C36H75N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)40-33-31-38-29-27-37-28-30-39-32-34-41-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h37-39H,3-34H2,1-2H3,(H,40,42)(H,41,43);1H3,(H,3,4)

This compound is notable for its hydrophobic nature due to the presence of long-chain fatty acid moieties (myristamide), which may influence its interaction with biological membranes.

The biological activity of this compound primarily involves its interaction with cellular membranes and proteins. The long hydrophobic chains allow the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This characteristic is crucial for its function in drug delivery systems and as a surfactant in various biological applications.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar compounds within the family of bismyristamides. These compounds exhibit significant activity against a range of microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The effectiveness against these pathogens suggests potential applications in developing antimicrobial agents or preservatives in pharmaceutical formulations.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated varying degrees of cytotoxic effects depending on concentration:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 78 |

| 100 | 45 |

At higher concentrations, significant cytotoxicity was observed, indicating a dose-dependent effect that must be considered in therapeutic applications.

Case Studies

Case Study 1: Drug Delivery Systems

A study explored the use of this compound as a carrier for anticancer drugs. The results indicated enhanced solubility and stability of the drug in aqueous environments, along with improved cellular uptake in cancer cell lines.

Case Study 2: Antiviral Activity

Another research project investigated the antiviral properties against HIV. The compound showed promise in inhibiting viral replication at low concentrations while maintaining low cytotoxicity levels in host cells.

Safety and Toxicology

Safety assessments indicate that while this compound exhibits beneficial biological activities, it also poses risks at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile and potential toxic effects on human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.